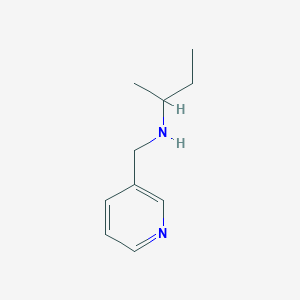
N-(pyridin-3-ylmethyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of N-arylpyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of "N-(pyridin-3-ylmethyl)butan-2-amine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as demonstrated by the X-ray crystal analysis of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane and its copper(II) complex, which revealed a syn chair-chair conformation and a distorted octahedral geometry around the copper ion . The structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with significant dihedral angles . These findings suggest that "N-(pyridin-3-ylmethyl)butan-2-amine" may also exhibit a complex conformation that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary widely. For instance, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates a competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen . This suggests that "N-(pyridin-3-ylmethyl)butan-2-amine" might also exhibit interesting reactivity patterns, potentially including tautomerism.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV-vis absorption spectra of highly conjugated functionalized 2-pyridones indicate potential utility for filtration of shortwave radiation . The crystal structure of a cadmium(II) complex of a tetradentate ligand derived from pyridinecarbaldehyde showed several hydrogen bonds, highlighting the importance of non-covalent interactions in determining the properties of these compounds . These insights could be relevant to understanding the properties of "N-(pyridin-3-ylmethyl)butan-2-amine".
Applications De Recherche Scientifique
Anti-tubercular Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Chemodivergent Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Methods of Application: The compounds were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Results: The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTLWUJKNPIUIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405893 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)butan-2-amine | |
CAS RN |
869941-70-8 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

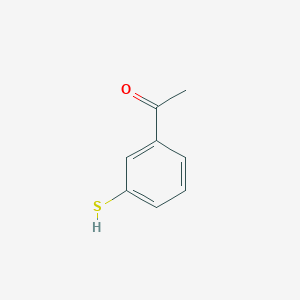
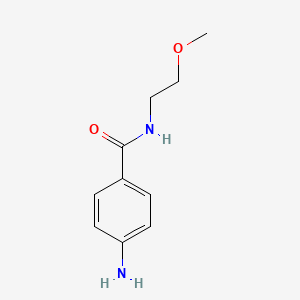
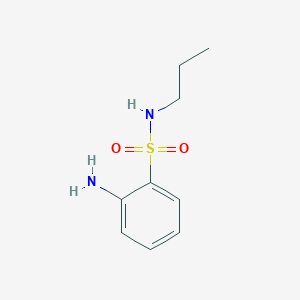


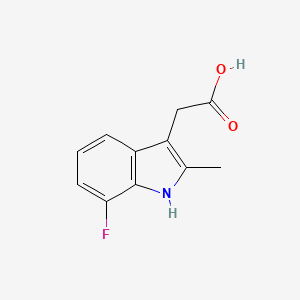
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
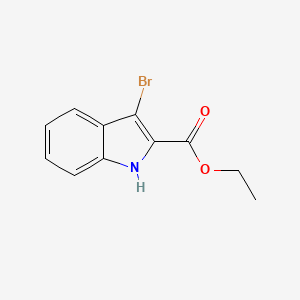

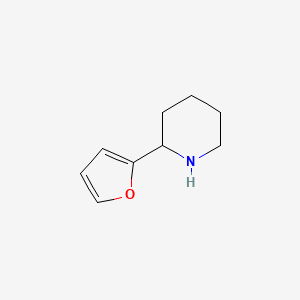
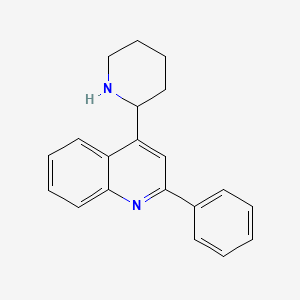
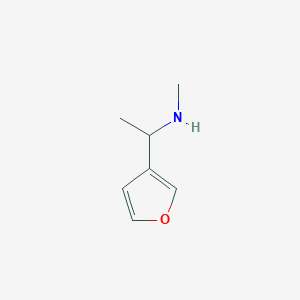
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)